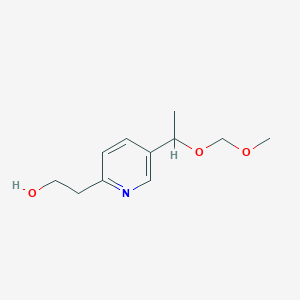

2-(5-(1-(Methoxymethoxy)ethyl)pyridin-2-yl)ethanol

Description

BenchChem offers high-quality 2-(5-(1-(Methoxymethoxy)ethyl)pyridin-2-yl)ethanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(5-(1-(Methoxymethoxy)ethyl)pyridin-2-yl)ethanol including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-[5-[1-(methoxymethoxy)ethyl]pyridin-2-yl]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO3/c1-9(15-8-14-2)10-3-4-11(5-6-13)12-7-10/h3-4,7,9,13H,5-6,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCYLRSYWXFRFOX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CN=C(C=C1)CCO)OCOC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 2-(5-(1-(Methoxymethoxy)ethyl)pyridin-2-yl)ethanol: Synthesis, Characterization, and Applications

For Research Use Only

Abstract

This technical guide provides a comprehensive overview of the chemical properties, a proposed synthesis pathway, and analytical characterization of 2-(5-(1-(Methoxymethoxy)ethyl)pyridin-2-yl)ethanol. This compound, bearing a protected secondary alcohol and a pyridine-2-ethanol moiety, is of significant interest to researchers in medicinal chemistry and drug development, particularly as a potential intermediate in the synthesis of novel therapeutic agents. Due to the limited availability of public data on this specific molecule, this guide synthesizes information from analogous structures and established chemical principles to provide a robust framework for its synthesis and characterization.

Introduction

Pyridine-containing compounds are a cornerstone of modern pharmaceuticals, exhibiting a wide range of biological activities. The structural motif of 2-(pyridin-2-yl)ethanol, in particular, is a key component of several marketed drugs. The introduction of a methoxymethyl (MOM) protected secondary alcohol at the 5-position of the pyridine ring offers a versatile handle for further chemical modifications, making 2-(5-(1-(Methoxymethoxy)ethyl)pyridin-2-yl)ethanol a valuable building block for the synthesis of complex molecules and compound libraries. This guide serves as a technical resource for researchers and scientists engaged in the synthesis and application of novel pyridine derivatives.

Chemical Structure and Physicochemical Properties

The chemical structure of 2-(5-(1-(Methoxymethoxy)ethyl)pyridin-2-yl)ethanol is characterized by a pyridine ring substituted at the 2-position with a 2-hydroxyethyl group and at the 5-position with a 1-(methoxymethoxy)ethyl group. The methoxymethyl (MOM) group serves as a protecting group for the secondary alcohol, which can be readily removed under acidic conditions.

| Property | Value | Source |

| CAS Number | 146062-58-0 | |

| Molecular Formula | C11H17NO3 | |

| Molecular Weight | 211.26 g/mol | |

| Canonical SMILES | CCOC1=CC(=C(C=C1)C(C)OCOC)N | (Proposed) |

| InChI Key | (Not available) | |

| Appearance | (Expected) Colorless to pale yellow oil | General observation for similar compounds |

| Solubility | Soluble in methanol, ethanol, dichloromethane, ethyl acetate. Limited solubility in water. | General properties of similar organic molecules |

| Storage | Store at -20°C under an inert atmosphere. Requires cold-chain transportation. |

Proposed Synthesis Workflow

The synthesis of 2-(5-(1-(Methoxymethoxy)ethyl)pyridin-2-yl)ethanol can be envisioned through a multi-step process starting from a commercially available pyridine derivative. The following is a proposed synthetic route based on established organic chemistry transformations.

Caption: Proposed two-step synthesis of the target compound.

Detailed Experimental Protocol (Proposed)

Step 1: Reduction of 2-(5-Acetylpyridin-2-yl)ethanol to 2-(5-(1-Hydroxyethyl)pyridin-2-yl)ethanol

-

Reaction Setup: To a solution of 2-(5-acetylpyridin-2-yl)ethanol (1.0 eq) in methanol (0.2 M) in a round-bottom flask equipped with a magnetic stirrer, cool the mixture to 0 °C using an ice bath.

-

Addition of Reducing Agent: Slowly add sodium borohydride (NaBH4) (1.5 eq) portion-wise over 30 minutes, ensuring the internal temperature does not exceed 10 °C.

-

Reaction Monitoring: Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Quenching: Carefully quench the reaction by the dropwise addition of acetone at 0 °C to consume excess NaBH4.

-

Workup: Concentrate the reaction mixture under reduced pressure. To the residue, add saturated aqueous ammonium chloride solution and extract with ethyl acetate (3 x volumes).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford 2-(5-(1-hydroxyethyl)pyridin-2-yl)ethanol.

Step 2: Methoxymethyl (MOM) Protection of 2-(5-(1-Hydroxyethyl)pyridin-2-yl)ethanol

-

Reaction Setup: Dissolve the diol from Step 1 (1.0 eq) in anhydrous dichloromethane (DCM) (0.1 M) in a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon). Cool the solution to 0 °C.

-

Addition of Base: Add N,N-diisopropylethylamine (DIPEA) (2.0 eq) dropwise to the solution.

-

Addition of MOM-Cl: Slowly add methoxymethyl chloride (MOM-Cl) (1.2 eq) dropwise to the reaction mixture. Caution: MOM-Cl is a carcinogen and should be handled with appropriate safety precautions in a fume hood.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC.

-

Workup: Quench the reaction with saturated aqueous sodium bicarbonate solution. Separate the organic layer and extract the aqueous layer with DCM (2 x volumes).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to yield the target compound, 2-(5-(1-(Methoxymethoxy)ethyl)pyridin-2-yl)ethanol.

Structural Characterization (Predicted)

¹H and ¹³C NMR Spectroscopy (Predicted)

The following are predicted NMR chemical shifts in CDCl₃.

¹H NMR (400 MHz, CDCl₃):

-

Pyridine Protons: δ 8.4 (d, J ≈ 2.0 Hz, 1H, H6), 7.7 (dd, J ≈ 8.0, 2.0 Hz, 1H, H4), 7.2 (d, J ≈ 8.0 Hz, 1H, H3).

-

Ethyl Side Chain: δ 4.8 (q, J ≈ 6.5 Hz, 1H, -CH(OMOM)-), 1.5 (d, J ≈ 6.5 Hz, 3H, -CH(OMOM)CH₃).

-

Ethanol Side Chain: δ 3.9 (t, J ≈ 6.0 Hz, 2H, -CH₂OH), 3.0 (t, J ≈ 6.0 Hz, 2H, Ar-CH₂-).

-

MOM Group: δ 4.7 (s, 2H, -O-CH₂-O-), 3.4 (s, 3H, -O-CH₃).

-

Hydroxyl Proton: δ 2.5-3.5 (br s, 1H, -OH).

¹³C NMR (101 MHz, CDCl₃):

-

Pyridine Carbons: δ 160 (C2), 148 (C6), 138 (C4), 135 (C5), 121 (C3).

-

Ethyl Side Chain: δ 75 (-CH(OMOM)-), 23 (-CH(OMOM)CH₃).

-

Ethanol Side Chain: δ 62 (-CH₂OH), 40 (Ar-CH₂-).

-

MOM Group: δ 95 (-O-CH₂-O-), 56 (-O-CH₃).

Mass Spectrometry (Predicted)

Electrospray Ionization (ESI-MS):

-

[M+H]⁺: Expected at m/z 212.12.

-

[M+Na]⁺: Expected at m/z 234.10.

Expected Fragmentation Pattern:

-

Loss of the MOM group (-CH₂OCH₃, 45 Da) to give a fragment at m/z 166.

-

Loss of the ethanol side chain (-CH₂CH₂OH, 45 Da) or rearrangement and loss of ethylene glycol.

-

Cleavage of the C-C bond of the ethyl side chain.

Applications in Research and Drug Development

The structural features of 2-(5-(1-(Methoxymethoxy)ethyl)pyridin-2-yl)ethanol make it a valuable intermediate for the synthesis of a variety of complex molecules. Its relevance is underscored by the prevalence of the 2-(5-ethylpyridin-2-yl)ethanol scaffold in pharmaceuticals. For instance, this core is central to the structure of pioglitazone, an antidiabetic agent of the thiazolidinedione class.[1][2]

The presence of a protected secondary alcohol allows for selective chemical manipulations at other positions of the molecule before deprotection and further functionalization of the hydroxyl group. This enables the synthesis of a diverse range of analogs for structure-activity relationship (SAR) studies in drug discovery programs. Potential applications include the development of novel kinase inhibitors, receptor modulators, and other biologically active compounds.

Safety and Handling

A specific Safety Data Sheet (SDS) for 2-(5-(1-(Methoxymethoxy)ethyl)pyridin-2-yl)ethanol is not publicly available. Therefore, handling precautions should be based on the potential hazards associated with its structural components: pyridine derivatives and MOM-protected alcohols.

-

General Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[3]

-

Inhalation: Pyridine derivatives can be harmful if inhaled. Avoid breathing vapors or mists.[4]

-

Skin and Eye Contact: May cause skin and eye irritation. In case of contact, rinse immediately with plenty of water.[3]

-

Ingestion: May be harmful if swallowed.

-

Flammability: Assumed to be a combustible liquid. Keep away from heat, sparks, and open flames.[4]

-

Special Precautions: The reagent used for MOM protection, methoxymethyl chloride (MOM-Cl), is a known carcinogen. Handle with extreme care and use appropriate engineering controls.

Conclusion

2-(5-(1-(Methoxymethoxy)ethyl)pyridin-2-yl)ethanol is a strategically important building block for synthetic and medicinal chemistry. This guide provides a foundational understanding of its chemical properties, a plausible and detailed synthetic protocol, and predicted analytical data to aid researchers in its preparation and characterization. The versatility of this compound opens avenues for the exploration of novel chemical space in the pursuit of new therapeutic agents. As with any new compound, all synthetic and handling procedures should be conducted with due diligence and appropriate safety measures.

References

- Thiazolidinediones: An In–Depth Study of Their Synthesis and Application to Medicinal Chemistry in the Tre

- Pioglitazone - New Drug Approvals. (2014, October 11).

- Yathirajan, H. S., Gaonkar, S. L., & Bolte, M. (2005). 2-(5-ethylpyridin-2-yl)ethanol. Acta Crystallographica Section E: Structure Reports Online, 61(2), o492–o493.

- Novel process to prepare pioglitazone via several novel intermedi

- A process to prepare pioglitazone via several intermedi

- Process for preparing 4-(2-(2-pyridyl)ethoxy)

- Patel, N. B., & Patel, H. R. (2009).

- 4-Pyridineethanol. PubChem.

- PROCESS FOR PREPARING 2-PIPERIDINETHANOL DERIV

- Safety Data Sheet. (2009, October 2). Fisher Scientific.

- 2-(5-(1-(Methoxymethoxy)ethyl)pyridin-2-yl)ethanol. BLDpharm.

- Method of producing pyridine ethanol deriv

- Mass spectra of the pyridine derivatives with M r = 259 and 273 g mol-1.

- 2 Pyridine ethanol. mzCloud.

- PYRIDINE FOR SYNTHESIS. ChemSupply Australia.

- Pyridine-Safety-D

- PYRIDINE FOR SYNTHESIS. Loba Chemie.

- Process for the preparation of 2-alkoxy-5-(pyridin-2-yl)pyridine, an intermediate of perampanel. (2014).

- Pyridine ethanol. PubChem.

- Method of preparing pyridine deriv

- Application Notes and Protocols for the Synthesis of Pyyridine Deriv

- A process for preparing a 2-piperidineethanol compound. (2000). WO 00/12476.

- Telescoping synthesis of 2-methoxymethyl-p-phenylenediamine. (2016). WO2016073276A1.

- 12.3: Mass Spectrometry of Some Common Functional Groups. (2024, September 30). Chemistry LibreTexts.

- 1H-NMR spectra of Pyridine and four derivatives of 2-Methylpyridine,...

- 2-(2-Hydroxyethyl)pyridine(103-74-2) 1H NMR spectrum. ChemicalBook.

- Supplementary Inform

- 2-(2-Hydroxyethyl)pyridine. PubChem.

Sources

A Methodological Guide to the Physicochemical Characterization of Novel Pyridine Analogs for Drug Discovery

Authored for Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available, experimentally verified physical property and solubility data for the specific compound 2-(5-(1-(Methoxymethoxy)ethyl)pyridin-2-yl)ethanol could not be located. This suggests the compound may be a novel or proprietary research intermediate. This guide, therefore, provides a comprehensive framework of established methodologies that a senior application scientist would employ to determine these critical parameters for such a novel substance, ensuring scientific integrity and generating reliable data for drug development pipelines.

Introduction: The Imperative of Physicochemical Profiling

In the landscape of modern drug discovery, the journey from a synthesized molecule to a viable drug candidate is contingent upon a thorough understanding of its fundamental physicochemical properties.[1] These characteristics, including solubility, melting point, and stability, are not mere data points; they are critical determinants of a compound's behavior, influencing everything from bioavailability and absorption to formulation and toxicity.[1][2] Pyridine and its derivatives are of particular interest in medicinal chemistry due to their presence in numerous pharmaceuticals and their capacity to enhance the solubility and bioavailability of less soluble compounds.[3][4]

This technical guide outlines the systematic process for the complete physicochemical characterization of a novel pyridine derivative, using "2-(5-(1-(Methoxymethoxy)ethyl)pyridin-2-yl)ethanol" as a representative model. We will proceed from computational prediction to rigorous experimental determination, providing the rationale behind each step and the protocols necessary for generating robust and reliable data.

Part 1: In Silico Prediction – The First Look

Before embarking on costly and time-consuming experimental work, computational modeling provides invaluable foresight into a molecule's likely properties.[1][5] These predictive models, often employing Quantitative Structure-Property Relationship (QSPR) algorithms, serve to flag potential liabilities and guide experimental design.[6][7]

Key Predicted Parameters:

-

LogP (Octanol-Water Partition Coefficient): Predicts the lipophilicity of the compound, a key factor in membrane permeability and absorption.

-

Aqueous Solubility (LogS): Estimates the compound's solubility in water, crucial for oral bioavailability.[5]

-

pKa (Ionization Constant): Predicts how the compound's charge state will change with pH, affecting its solubility and interaction with biological targets.

-

Melting Point (°C): Linked to the compound's crystal lattice energy, which in turn influences its solubility.[6]

These predictions are derived from the molecule's structure and can be generated using various software platforms. While predictive, they establish a baseline for comparison with experimentally derived values.

| Property | Predicted Value | Significance in Drug Development |

| Molecular Weight | Calculated | Influences diffusion and permeability; adherence to Lipinski's Rule of Five. |

| LogP | Predicted | Governs absorption, distribution, metabolism, and excretion (ADME) profile. |

| Aqueous Solubility (LogS) | Predicted | A primary determinant of oral bioavailability.[5] |

| pKa (Basic/Acidic) | Predicted | Affects solubility and absorption in different pH environments (e.g., stomach vs. intestine). |

| Melting Point (°C) | Predicted | Relates to solid-state stability and dissolution rate.[6] |

| Polar Surface Area (PSA) | Calculated | Correlates with drug transport properties, including blood-brain barrier penetration. |

Table 1: Template for In Silico Physicochemical Property Prediction for a Novel Compound.

Part 2: Experimental Determination of Core Physical Properties

Following computational assessment, the next critical phase is the empirical measurement of the compound's physical properties. These experiments provide the ground truth and are essential for all subsequent development activities.

Appearance and Morphology

-

Objective: To visually characterize the physical state, color, and crystalline nature of the purified compound.

-

Methodology:

-

Place a small, purified sample of the compound onto a clean, white watch glass or microscope slide.

-

Observe under ambient laboratory lighting and record the physical state (e.g., crystalline solid, amorphous powder, oil).

-

Note the color and any other distinguishing features.

-

For solids, examine under a microscope to describe the crystal habit (e.g., needles, plates, prisms).

-

-

Causality: The physical state dictates handling and formulation strategies. An amorphous solid may have different solubility and stability profiles compared to a crystalline form.

Melting Point Determination (for Solids)

The melting point is a fundamental indicator of a crystalline solid's purity.[8][9] Pure compounds typically exhibit a sharp melting point range (0.5-1.0°C), whereas impurities lead to a depressed and broader melting range.[8]

-

Objective: To determine the temperature range over which the solid compound transitions to a liquid.

-

Protocol (Capillary Method):

-

Finely powder a small amount of the dry sample.

-

Gently tap the open end of a glass capillary tube into the powder to pack a small amount (2-3 mm) of the compound into the sealed end.[10]

-

Place the capillary into a calibrated digital melting point apparatus.[10]

-

Heat rapidly to about 15-20°C below the expected melting point (as determined by a preliminary rapid test).[8]

-

Decrease the heating rate to 1-2°C per minute to allow for thermal equilibrium.

-

Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (clear point). This is the melting range.[10]

-

-

Trustworthiness: This method is a standard technique required by most pharmacopeias.[9][10] Performing the measurement in triplicate and ensuring a slow heating rate near the melting point ensures accuracy and reproducibility.

Part 3: Comprehensive Solubility Profiling

Solubility is arguably the most critical physicochemical property for drug candidates, as a compound must be in solution to be absorbed and exert its therapeutic effect.[11] Thermodynamic solubility, which measures the equilibrium concentration of a compound in a saturated solution, is the gold standard for this assessment.[2][12]

Thermodynamic Solubility Determination via the Shake-Flask Method

The shake-flask method, detailed in OECD Guideline 105, is the benchmark for determining water solubility and is adaptable for various pharmaceutically relevant media.[13][14][15][16]

-

Objective: To determine the saturation solubility of the compound in various aqueous and organic solvents at a controlled temperature.

-

Experimental Protocol:

-

Preparation: Add an excess amount of the solid compound to a series of glass vials. The presence of undissolved solid at the end of the experiment is crucial to ensure equilibrium has been reached.[17]

-

Solvent Addition: Add a precise volume of the desired solvent (e.g., Water, Phosphate-Buffered Saline (PBS) pH 7.4, Ethanol, DMSO) to each vial.

-

Equilibration: Seal the vials and place them in an orbital shaker or on a vial roller system in a temperature-controlled incubator (typically 25°C or 37°C). Agitate for a sufficient period (24-72 hours) to allow the system to reach equilibrium.[12][17] The concentration should be checked at multiple time points (e.g., 24h and 48h) to confirm a stable plateau has been reached.[17][18]

-

Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Carefully remove an aliquot of the supernatant. It is critical to avoid aspirating any solid particles. Centrifugation followed by filtration through a low-binding filter (e.g., 0.22 µm PVDF) is the most robust method for separation.[12][19]

-

Quantification: Prepare a standard curve of the compound in the relevant solvent. Analyze the filtered supernatant using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS), to determine the concentration.[2][19]

-

Calculation: The determined concentration represents the thermodynamic solubility of the compound in that specific solvent at the tested temperature.

-

-

Self-Validation: The protocol's integrity is maintained by visually confirming the presence of excess solid post-equilibration, ensuring the analytical method is linear and accurate via a calibration curve, and running replicates to assess precision.[20]

Workflow for Thermodynamic Solubility Assay

Caption: Shake-Flask Method for Thermodynamic Solubility.

Part 4: Data Summary and Interpretation

All experimentally determined data should be meticulously recorded and compared against the initial in silico predictions. Discrepancies can provide valuable insights into the molecule's behavior.

| Property | Method | Result | Interpretation / Implication |

| Appearance | Visual Inspection | e.g., White crystalline solid | Stable solid form suitable for powder handling. |

| Melting Range | Capillary Method | e.g., 145.5 - 146.5 °C | Sharp range suggests high purity. |

| Solubility in Water | Shake-Flask, HPLC | e.g., 0.5 mg/mL | Moderate aqueous solubility; may require formulation enhancement. |

| Solubility in PBS (pH 7.4) | Shake-Flask, HPLC | e.g., 0.4 mg/mL | Solubility at physiological pH is crucial for absorption modeling. |

| Solubility in Ethanol | Shake-Flask, HPLC | e.g., 50 mg/mL | High solubility in organic co-solvents offers formulation options. |

| Solubility in DMSO | Shake-Flask, HPLC | e.g., >200 mg/mL | Excellent solubility for stock solution preparation in in vitro assays. |

Table 2: Template for Summarizing Experimental Physicochemical Data.

Conclusion

The systematic characterization of a novel compound's physical and solubility properties is a foundational pillar of successful drug development. By integrating predictive computational methods with rigorous, validated experimental protocols such as melting point analysis and the shake-flask solubility assay, researchers can build a comprehensive data package. This package not only de-risks the candidate by identifying potential liabilities early but also provides the essential information required to guide formulation development, interpret biological data, and ultimately, accelerate the journey from the laboratory to the clinic.

References

-

OECD 105 solubility test in the laboratory - FILAB. (n.d.). Retrieved from [Link]

-

15 Computational approaches for predicting drug solubility and permeability in pharmaceutical formulation - IEEE Xplore. (n.d.). Retrieved from [Link]

-

Bergström, C. A. S., & Larsson, P. (2018). Computational prediction of drug solubility in water-based systems: Qualitative and quantitative approaches used in the current drug discovery and development setting. International Journal of Pharmaceutics, 540(1-2), 185-193. Retrieved from [Link]

-

Predicting Drug Properties: Computational Strategies for Solubility and Permeability Rates. (2024, March 25). De Gruyter. Retrieved from [Link]

-

OECD. (1995). Test No. 105: Water Solubility. OECD Guidelines for the Testing of Chemicals, Section 1. Retrieved from [Link]

-

OECD. (1995). Test No. 105: Water Solubility. Retrieved from [Link]

-

Shake-Flask Aqueous Solubility assay (Kinetic solubility). (2024, December 9). protocols.io. Retrieved from [Link]

-

Jørgensen, K., & Tørsløv, J. (2022). Determining the water solubility of difficult-to-test substances: A tutorial review. Chemosphere, 287, 132223. Retrieved from [Link]

-

Analytice. (2017, August 7). OECD 105 – Water Solubility Test at 20°C. Retrieved from [Link]

-

MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS. (2018, August 31). Regulations.gov. Retrieved from [Link]

-

Predicting Drug Properties: Computational Strategies for Solubility and Permeability Rates. (2024, April 1). ResearchGate. Retrieved from [Link]

-

How do you perform the shake flask method to determine solubility? (2017, April 27). Quora. Retrieved from [Link]

-

Computational prediction of drug solubility in... : International Journal of Pharmaceutics. (n.d.). Ovid. Retrieved from [Link]

-

BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. Retrieved from [Link]

-

Melting point determination. (n.d.). University of Calgary. Retrieved from [Link]

-

Melting point determination. (n.d.). SSERC. Retrieved from [Link]

-

Raytor. (2026, January 22). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. Retrieved from [Link]

-

Hasan, M. B., et al. (2025). Physicochemical, biological, and toxicological studies of pyridine and its derivatives: an in-silico approach. Discover Chemistry. Retrieved from [Link]

-

Design And In-Silico Evaluation of Pyridine-4-Carbohydrazide Derivatives for Potential Therapeutic Applications. (2025, March 5). Auctores Journals. Retrieved from [Link]

-

In-vitro Thermodynamic Solubility. (2025, May 25). protocols.io. Retrieved from [Link]

-

Evotec. (n.d.). Thermodynamic Solubility Assay. Retrieved from [Link]

-

BioDuro. (n.d.). ADME Solubility Assay. Retrieved from [Link]

-

Mettler Toledo. (n.d.). Melting Point Determination | Your Guide to Melting Point Analysis. Retrieved from [Link]

-

Stanford Research Systems. (n.d.). Melting Point Determination. Retrieved from [Link]

-

Determination of Melting Point. (n.d.). PennWest University. Retrieved from [Link]

-

Structural and physicochemical characterization of pyridine derivative salts of anti-inflammatory drugs. (2025, August 8). ResearchGate. Retrieved from [Link]

-

Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. (2023, July 6). R Discovery. Retrieved from [Link]

Sources

- 1. 15 Computational approaches for predicting drug solubility and permeability in pharmaceutical formulation | part of Computational Drug Delivery: Molecular Simulation for Pharmaceutical Formulation | De Gruyter books | IEEE Xplore [ieeexplore.ieee.org]

- 2. evotec.com [evotec.com]

- 3. d-nb.info [d-nb.info]

- 4. discovery.researcher.life [discovery.researcher.life]

- 5. benthamdirect.com [benthamdirect.com]

- 6. Computational prediction of drug solubility in water-based systems: Qualitative and quantitative approaches used in the current drug discovery and development setting - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ovid.com [ovid.com]

- 8. SSERC | Melting point determination [sserc.org.uk]

- 9. mt.com [mt.com]

- 10. thinksrs.com [thinksrs.com]

- 11. bioassaysys.com [bioassaysys.com]

- 12. raytor.com [raytor.com]

- 13. filab.fr [filab.fr]

- 14. oecd.org [oecd.org]

- 15. oecd.org [oecd.org]

- 16. backend.orbit.dtu.dk [backend.orbit.dtu.dk]

- 17. quora.com [quora.com]

- 18. downloads.regulations.gov [downloads.regulations.gov]

- 19. enamine.net [enamine.net]

- 20. protocols.io [protocols.io]

The 2,5-Disubstituted Pyridine Scaffold: A Technical Guide to Regioselective Synthesis and Functionalization

Executive Summary: The Strategic Value of the 2,5-Axis

In medicinal chemistry, the pyridine ring is a privileged pharmacophore, present in over 14% of all FDA-approved drugs. However, the 2,5-disubstituted pyridine motif represents a specific "sweet spot" in drug design. This geometry positions substituents at a distance (~5-6 Å) that mimics the 1,4-disubstitution pattern of benzene but with significantly altered physicochemical properties:

-

Dipole Moment: The nitrogen atom creates a permanent dipole, influencing solubility and permeability.

-

Metabolic Stability: The electron-deficient ring is generally more resistant to oxidative metabolism (CYP450) than phenyl rings.

-

Vector Alignment: The 2,5-axis provides a linear vector often crucial for kinase inhibitors and GPCR ligands (e.g., Varenicline, Enzalutamide precursors).

This guide addresses the primary synthetic bottleneck: Regioselectivity. Achieving precise, orthogonal functionalization at the 2- and 5-positions requires navigating the electronic paradox of the pyridine ring.

The Electronic Landscape & Reactivity Paradox

To synthesize these targets efficiently, one must exploit the electronic dichotomy of the pyridine ring.

-

Position C2 (

): Highly electron-deficient due to the inductive effect (-I) of the adjacent nitrogen.-

Favored Reactions: Nucleophilic Aromatic Substitution (

), Metal-Halogen Exchange (Lithiation), Radical Minisci reactions.

-

-

Position C5 (

): Electronically similar to a deactivated benzene ring. The nitrogen's influence is weaker here than at C2/C4.-

Favored Reactions: Electrophilic Aromatic Substitution (

) (though still difficult), Cross-Coupling (via Halogen handle).

-

Visualization: The Reactivity Map

The following diagram illustrates the orthogonal reactivity handles available for constructing the 2,5-scaffold.

Figure 1: Orthogonal reactivity profiles of the pyridine nucleus allowing for site-selective functionalization.

Strategic Route A: The "Halogen Dance" (Transition Metal Catalysis)

The most robust method for synthesizing 2,5-disubstituted pyridines is the Sequential Cross-Coupling strategy using 2-chloro-5-bromopyridine or 2-chloro-5-iodopyridine .

The Logic of Selectivity

This approach relies on the difference in bond dissociation energies (BDE) and the rate of oxidative addition to Pd(0):

-

C-Br/C-I bond (C5): Weaker bond, faster oxidative addition.

-

C-Cl bond (C2): Stronger bond, slower oxidative addition.

Crucial Insight: Although the C2 position is electronically more activated for oxidative addition (due to N-atom proximity), the Leaving Group Ability (I > Br > Cl) overrides this electronic bias. Therefore, in 2-chloro-5-bromopyridine, the C5-Br reacts first.

Workflow Diagram

Figure 2: Sequential functionalization workflow exploiting halogen reactivity differentials.

Protocol 1: C5-Selective Suzuki-Miyaura Coupling

Objective: Install an aryl group at C5 while leaving the C2-Cl intact.

Reagents:

-

Substrate: 2-Chloro-5-bromopyridine (1.0 equiv)[1]

-

Boronic Acid: Aryl-B(OH)2 (1.1 equiv)

-

Catalyst:

(3-5 mol%) or -

Base:

(2.0 M aq) or -

Solvent: 1,4-Dioxane/Water (4:1) or Toluene/EtOH/Water

Step-by-Step:

-

Degassing (Critical): Charge the reaction vessel with the halide, boronic acid, and solid base. Evacuate and backfill with Argon (

).[1] Oxygen promotes homocoupling and catalyst deactivation. -

Solvent Addition: Add degassed solvents via syringe.

-

Catalyst Addition: Add Pd catalyst quickly under a positive stream of Argon.

-

Temperature Control: Heat to 60–70 °C .

-

Note: Do not reflux yet. Higher temperatures (>90 °C) may initiate oxidative addition at the C2-Cl bond, eroding selectivity.

-

-

Monitoring: Monitor by LC-MS. The bromide should be consumed within 2–4 hours.

-

Workup: Cool, dilute with EtOAc, wash with brine. If the pyridine product is basic, ensure the aqueous layer pH is basic during extraction to prevent salt formation.

Strategic Route B: Orthogonal Lithiation (The Nucleophilic Approach)

When the C2 position requires an electrophile (e.g., -CHO, -COR, -I) rather than a nucleophile, cross-coupling fails. Here, we utilize Lithium-Halogen Exchange .

The Logic of Selectivity

In 2,5-dibromopyridine , treatment with n-BuLi at low temperature results in exclusive exchange at the C2 position .

-

Reasoning: The C2-lithio species is stabilized by the inductive effect of the adjacent nitrogen lone pair (coordination/inductive stabilization). The C5 position lacks this stabilization.

Protocol 2: C2-Selective Lithiation and Trapping

Objective: Convert 2,5-dibromopyridine to 5-bromo-2-formylpyridine.

Reagents:

-

Substrate: 2,5-Dibromopyridine

-

Reagent: n-Butyllithium (1.1 equiv, 2.5M in hexanes)

-

Electrophile: DMF (Dimethylformamide)

-

Solvent: Anhydrous

or Toluene (THF can sometimes promote scrambling)

Step-by-Step:

-

Cryogenic Setup: Cool a solution of 2,5-dibromopyridine in anhydrous toluene to -78 °C .

-

Addition: Add n-BuLi dropwise over 20 minutes. Maintain internal temp < -70 °C.

-

Observation: A color change (often yellow/orange) indicates formation of the pyridyl-lithium species.

-

-

Aging: Stir for 30–45 minutes at -78 °C.

-

Warning: Do not let it warm up. The lithio-species can undergo "Dance" rearrangement or elimination to form pyridynes if warmed.

-

-

Trapping: Add DMF (2.0 equiv) dropwise.

-

Quench: Allow to warm to 0 °C and quench with saturated

.

Comparative Data: Catalyst Selection for C5-Coupling

Not all catalysts perform equally for the initial C5-selective coupling of 2-chloro-5-bromopyridine.

| Catalyst System | Ligand Type | C5 Selectivity | Yield | Notes |

| Pd(PPh3)4 | Monodentate Phosphine | High | 85-95% | Standard workhorse. Requires strict O2 exclusion. |

| Pd(dppf)Cl2 | Bidentate Ferrocene | Very High | 90-98% | Robust. Good for sterically hindered boronic acids. |

| Pd2(dba)3 + XPhos | Dialkylbiaryl Phosphine | Moderate | 70-80% | Highly active; risk of C2 coupling due to high reactivity. |

| PEPPSI-IPr | NHC Carbene | Variable | 60-90% | Can alter selectivity to C4/C2 depending on conditions [1]. |

Troubleshooting & "Senior Scientist" Tips

The "Sticky Pyridine" Problem

Issue: Pyridines, especially aminopyridines, streak badly on silica gel during purification due to H-bonding with silanols. Solution:

-

Pre-treat the silica column with 1-2% Triethylamine (TEA) in hexanes.

-

Use a mobile phase containing 1% TEA or 1%

in MeOH/DCM.

Protodehalogenation

Issue: The C5-Br is reduced to C5-H instead of coupling. Cause: Hydride source in the reaction (often from alcohol solvents) or excessive heat. Solution:

-

Switch to non-protic solvents (Dioxane/Toluene).

-

Use dry solvents (water can sometimes act as a H-source via WGS-type cycles).

-

Increase the concentration of the boronic acid.

C-H Activation Viability

While Suzuki/Negishi are standard, direct C-H activation is maturing.

-

Ir-Catalyzed Borylation: Uses

and dtbpy. Usually controlled by sterics. In 2-substituted pyridines, borylation typically occurs at C5 (sterically distal from C2 substituent) [2]. This is a powerful way to install the C5 handle after building the C2 functionality.

References

-

Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes.

-

C–H Arylation of Pyridines: High Regioselectivity as a Consequence of the Electronic Character of C–H Bonds.

- Source: N

-

URL:[Link]

- Application Notes and Protocols for Cross-Coupling Reactions with 5-Bromo-2-chloropyrimidine. (Analogous Pyridine Protocols) Source: BenchChem

-

High-Throughput Chemical Screen Identifies a 2,5-Disubstituted Pyridine as an Inhibitor of Candida albicans Erg11. [3]

- Source: ASM Journals (Microbiology Spectrum)

-

URL:[Link]

-

Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes.

- Source: N

-

URL:[Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 3. High-Throughput Chemical Screen Identifies a 2,5-Disubstituted Pyridine as an Inhibitor of Candida albicans Erg11 - PMC [pmc.ncbi.nlm.nih.gov]

Structural Elucidation and Nomenclature Authority: 2-(5-(1-(Methoxymethoxy)ethyl)pyridin-2-yl)ethanol

Executive Summary

This technical guide provides a comprehensive analysis of the organic intermediate 2-(5-(1-(Methoxymethoxy)ethyl)pyridin-2-yl)ethanol . This molecule represents a critical class of 2,5-disubstituted pyridines , frequently utilized as scaffolds in medicinal chemistry for the synthesis of GPCR ligands and kinase inhibitors.

The compound features a pyridine core with two distinct oxygenated side chains: a free primary alcohol (ethanol) at position 2 and a protected secondary alcohol (MOM-ether) at position 5. The presence of the Methoxymethyl (MOM) protecting group indicates a strategic synthetic design, allowing for chemoselective transformation of the primary alcohol while preserving the secondary alcohol for later stage functionalization.

Part 1: IUPAC Nomenclature & Structural Anatomy

Systematic Derivation (IUPAC Blue Book Rules)

To derive the Preferred IUPAC Name (PIN), we must strictly follow the hierarchy of operations defined in the IUPAC Nomenclature of Organic Chemistry (Blue Book P-1 to P-4).

Step 1: Determine the Principal Characteristic Group The molecule contains two oxygen-based functional groups:

-

Hydroxyl group (-OH): Class = Alcohol.

-

Methoxymethoxy group (-OCH₂OCH₃): Class = Ether/Acetal.

Rule: Alcohols have seniority over ethers (P-41). Therefore, the suffix of the parent name must be -ol .

Step 2: Select the Parent Structure The principal group (-OH) is attached to an acyclic ethane chain. While the pyridine ring is the largest structural unit, current IUPAC recommendations (P-44.1) often prioritize the structure containing the principal characteristic group.

Step 3: Numbering the Parent Chain The carbon attached to the hydroxyl group is C1 of the ethanol chain. However, to minimize locants for substituents, the ethanol chain is numbered such that the -OH is on C1 (implicit in "ethanol") or the complex substituent is minimized.

-

Correction for Complex Systems: In 2-substituted ethanols, the carbon attached to the -OH is C1. The carbon attached to the pyridine is C2.

Step 4: Numbering the Substituent (Pyridine Ring) The pyridine ring is attached to the ethanol chain. The point of attachment on the pyridine must be identified.

-

Nitrogen is position 1.[3]

-

The ethanol chain is attached at position 2 (ortho to Nitrogen).

-

The second substituent is at position 5 (para to the ethanol chain attachment relative to the ring C-C bonds, or meta to Nitrogen).

Step 5: Naming the Complex Substituent (Position 5) The group at position 5 is: 1-(Methoxymethoxy)ethyl .

-

Backbone: Ethyl group attached to Pyridine C5.[3]

-

Substituent: Methoxymethoxy group (-O-CH₂-O-CH₃) attached to C1 of the ethyl group.

-

Note on Stereochemistry: The C1 of the ethyl group is a chiral center. If the stereochemistry is undefined, it is assumed racemic (RS).

Final Assembly: 2-(5-(1-(Methoxymethoxy)ethyl)pyridin-2-yl)ethanol

Synonyms and Database Identifiers

| Identifier Type | Value / Synonym |

| IUPAC Name | 2-(5-(1-(Methoxymethoxy)ethyl)pyridin-2-yl)ethanol |

| Systematic Synonym | 2-{5-[1-(Methoxymethoxy)ethyl]pyridin-2-yl}ethan-1-ol |

| Inverted Name | Ethanol, 2-[5-[1-(methoxymethoxy)ethyl]-2-pyridinyl]- |

| Descriptive Name | 5-(1-MOM-protected-hydroxyethyl)-2-(2-hydroxyethyl)pyridine |

| Molecular Formula | C₁₁H₁₇NO₃ |

| Molecular Weight | 211.26 g/mol |

Part 2: Synthetic Utility & Experimental Logic

The "Why" Behind the MOM Group

As an Application Scientist, understanding the intent of the molecule is as important as naming it. The Methoxymethyl (MOM) ether is not a random choice; it is a robust acetal-based protecting group .

-

Orthogonality: The MOM group is stable to basic conditions, reducing agents (LiAlH₄), and organometallics (Grignards). This allows the chemist to modify the free primary alcohol (e.g., oxidation to aldehyde, conversion to tosylate) without affecting the secondary alcohol at position 5.

-

Chevelation Effects: The oxygen atoms in the MOM group can coordinate with metal cations, potentially directing lithiation or other metal-catalyzed cross-couplings on the pyridine ring.

Deprotection Protocol (Self-Validating System)

The following protocol describes the chemoselective removal of the MOM group to yield the diol: 1-(6-(2-hydroxyethyl)pyridin-3-yl)ethan-1-ol .

Reagents:

-

Substrate: 2-(5-(1-(Methoxymethoxy)ethyl)pyridin-2-yl)ethanol

-

Acid: 6M Hydrochloric Acid (HCl) or Trifluoroacetic acid (TFA)

-

Solvent: Methanol (MeOH) or THF/Water

Step-by-Step Methodology:

-

Dissolution: Dissolve 1.0 eq of the MOM-protected pyridine in MeOH (0.1 M concentration). Ensure the flask is purged with Nitrogen to prevent pyridine oxidation.

-

Acidification: Add 6M HCl dropwise (5.0 eq) at 0°C.

-

Reflux: Warm to 50°C and stir for 2-4 hours.

-

Validation Point (TLC): Monitor the disappearance of the high-Rf spot (MOM ether) and appearance of a lower-Rf spot (Diol). Stain with Ninhydrin (Pyridine detection) or PMA.

-

-

Quench & Neutralization: Cool to 0°C. Neutralize carefully with saturated NaHCO₃ to pH 8.

-

Critical Step: Pyridines are basic. If the pH is too low (<4), the product will remain protonated in the aqueous layer and will not extract.

-

-

Extraction: Extract with DCM (3x). The diol is polar; if extraction is difficult, use 10% MeOH in DCM.

-

Purification: Dry organic layers over Na₂SO₄ and concentrate.

Part 3: Visualization of Logic & Workflow

IUPAC Naming Decision Tree

The following diagram illustrates the hierarchical logic used to derive the name, ensuring compliance with IUPAC P-44 rules.

Caption: Hierarchical derivation of the IUPAC name based on functional group priority (Alcohol > Ether).

MOM Deprotection Reaction Scheme

This workflow visualizes the chemical transformation and the critical validation checkpoints.

Caption: Step-by-step reaction workflow for the chemoselective removal of the MOM protecting group.

References

-

IUPAC Nomenclature of Organic Chemistry (The Blue Book). P-41: Seniority Order of Classes; P-44: Seniority of Parent Structures. Royal Society of Chemistry.[8]

-

Greene, T. W., & Wuts, P. G. M. Protective Groups in Organic Synthesis. Wiley-Interscience.[9] (Standard reference for MOM ether stability and deprotection conditions).

-

PubChem Compound Summary. Pyridine-ethanol derivatives and nomenclature standards.

-

Master Organic Chemistry. "The Methoxymethyl (MOM) Protecting Group."

Sources

- 1. egpat.com [egpat.com]

- 2. IUPAC nomenclature of organic chemistry - Wikipedia [en.wikipedia.org]

- 3. Synthesis routes of (5-Ethyl-2-pyridyl)ethanol [benchchem.com]

- 4. EP0816340A1 - Process for preparing 4-(2-(2-pyridyl)ethoxy)benzaldehyde derivatives - Google Patents [patents.google.com]

- 5. youtube.com [youtube.com]

- 6. total-synthesis.com [total-synthesis.com]

- 7. Alcoholic Hydroxyl Protection & Deprotection [en.highfine.com]

- 8. iupac.qmul.ac.uk [iupac.qmul.ac.uk]

- 9. MOM Ethers [organic-chemistry.org]

Electronic Properties and Reactivity Profile of the Pyridine Ring in MOM-Protected Alcohols

This guide is structured as a high-level technical whitepaper designed for medicinal chemists and process development scientists.[1] It moves beyond standard textbook definitions to explore the specific electronic and kinetic nuances of working with Methoxymethyl (MOM) ethers in pyridine-containing scaffolds.

Executive Summary

The Methoxymethyl (MOM) ether is a cornerstone protecting group in medicinal chemistry due to its robustness against basic conditions, organolithiums, and nucleophiles.[2] However, when applied to pyridine-containing substrates—specifically hydroxypyridines (pyridinols) and pyridyl-alkyl alcohols—the electronic interplay between the electron-deficient heterocycle and the acetal-like MOM moiety creates a unique reactivity landscape.[1][2]

This guide details the electronic perturbations caused by MOM groups on the pyridine ring, the "proton sink" thermodynamics during deprotection, and the exploitation of the MOM group as a Directed Metallation Group (DMG) for regioselective functionalization.[2]

Electronic Landscape & Hammett Dynamics

The introduction of a MOM group (

Inductive vs. Resonance Effects

The MOM group behaves similarly to a methoxy group but with distinct steric and chelating properties.[1]

-

Resonance (+M): The oxygen atom directly attached to the ring donates electron density into the

-system.[1] This increases electron density at positions ortho and para to the MOM group, partially counteracting the intrinsic electron deficiency of the pyridine ring.[1][2] -

Induction (-I): The electronegativity of the acetal oxygens exerts a withdrawal effect.[1] However, on the ring, the +M effect dominates for electrophilic signaling, while the -I effect enhances the acidity of adjacent protons (crucial for lithiation).[2]

Basicity Modulation (pKa Shift)

The basicity of the pyridine nitrogen is a critical parameter for salt formation and solubility.[1] The MOM group modulates this based on substitution patterns:

| Substitution Pattern | Effect on Pyridine Basicity ( | Mechanistic Rationale |

| 2-O-MOM | Significant Decrease ( | Inductive withdrawal (-I) dominates due to proximity to Nitrogen.[1] Steric hindrance around N may also impede protonation. |

| 3-O-MOM | Slight Decrease ( | Inductive effect is weaker (meta).[1] Resonance (+M) places electron density on C2/C4/C6, not directly on N. |

| 4-O-MOM | Significant Increase ( | Resonance (+M) donates density directly to the Nitrogen atom (para), stabilizing the conjugate acid.[1][2] |

Application Note: 4-MOM-pyridines are significantly more basic than unsubstituted pyridine.[1] During acidic deprotection, these will protonate immediately, potentially trapping the molecule in the aqueous phase during workup if pH is not adjusted > 7.[1][2]

Reactivity Profile: Directed Ortho Metallation (DoM)[2]

The most powerful application of the MOM group in pyridine chemistry is its role as a Directed Metallation Group (DMG).[1] The MOM group coordinates lithium, stabilizing the transition state for deprotonation at the ortho position.[1][2]

The "Coordinator" Effect

Unlike simple alkyl ethers, the MOM group possesses two oxygen atoms capable of chelation.[1] This bidentate potential (though often monodentate in practice) makes it a stronger DMG than a simple methoxy group.[1]

Regioselectivity Rules

When performing DoM on MOM-protected pyridines, the site of lithiation is determined by the competition between the Pyridine Nitrogen (a DMG itself) and the MOM group.[1]

Case A: 3-(Methoxymethoxy)pyridine

This substrate presents two ortho sites: C2 and C4.[1]

-

C2 Lithiation (Kinetic Control): The C2 proton is flanked by both the Nitrogen and the MOM oxygen.[1][2] The inductive acidification by Nitrogen combined with the coordination of the MOM group makes C2 the primary site of lithiation using bases like LiTMP or LDA .[1]

-

C4 Lithiation (Thermodynamic/Steric Control): If C2 is blocked or if bulky bases are used that cannot access the "pocket" between N and O, lithiation occurs at C4.[1][2]

Case B: 4-(Methoxymethoxy)pyridine[2]

Case C: 2-(Methoxymethoxy)pyridine[2]

-

C3 Lithiation: The C3 position is ortho to the MOM group.[1] While the Nitrogen directs to C6 (via complex-induced proximity effect), the MOM group's directing power at C3 is generally superior for alkyllithiums, though C6 products are common side-reactions if conditions aren't optimized.[2]

Visualization of DoM Pathways[1]

[1]

Stability and Deprotection Dynamics

The deprotection of MOM ethers in the presence of a pyridine ring is non-trivial due to the "Pyridinium Trap."[1]

The Pyridinium Trap

Standard MOM deprotection utilizes Brønsted acids (e.g., HCl, TFA).[1][2]

-

Protonation of N: The pyridine nitrogen (

) is more basic than the acetal oxygen.[1] The first equivalent of acid is consumed by the nitrogen, forming the pyridinium salt.[1][2] -

Kinetic Retardation: The formation of the pyridinium cation creates a highly electron-deficient ring (-I, -M effect of

).[1] This electron withdrawal destabilizes the oxocarbenium ion intermediate required for MOM hydrolysis, significantly slowing down the reaction rate.[1][2] -

Solution: High temperatures or large excesses of strong acid (6M HCl) are often required, which may degrade other sensitive functional groups.[1]

Advanced Deprotection Protocol: Lewis Acid Switching

To avoid the pyridinium trap, a non-protic Lewis Acid method is recommended.[1] The combination of TMSOTf and 2,2'-Bipyridyl allows for mild cleavage.[1][3]

Mechanism: Silyl triflate activates the ether oxygen without protonating the pyridine nitrogen (which is sequestered or less reactive towards the bulky silyl group in the presence of bipyridyl).[1][2]

Experimental Protocol: Mild Deprotection

Objective: Cleavage of MOM-protected 3-pyridinol without forming pyridinium salts.[1]

-

Preparation: Dissolve MOM-protected substrate (1.0 equiv) and 2,2'-bipyridyl (1.5 equiv) in anhydrous

under -

Activation: Cool to

. Add TMSOTf (Trimethylsilyl trifluoromethanesulfonate) (2.0 equiv) dropwise.[1][2] -

Reaction: Stir at

for 30 mins, then warm to RT. Monitor by TLC (MOM ether disappears, silyl ether intermediate may form).[1][2] -

Hydrolysis: Add water (excess) to hydrolyze the silyl intermediate.

-

Workup: Adjust pH to ~6-7. Extract with EtOAc.[1] The bipyridyl can be removed via chromatography or careful crystallization.[1]

Synthetic Utility Comparison

| Feature | MOM-Protected Pyridine | Unprotected Hydroxypyridine | Benzyl-Protected Pyridine |

| Lithiation (DoM) | Excellent (Strong DMG) | Poor (Requires 2 eq.[1] base, solubility issues) | Good (Weaker DMG than MOM) |

| Solubility | High (Lipophilic) | Low (Polar/Zwitterionic) | High |

| Acid Stability | Low (Labile < pH 4) | High | High |

| Base Stability | Excellent | Deprotonates ( | Excellent |

| Atom Economy | Moderate | High | Low (Large protecting group) |

References

-

Snieckus, V. (1990).[1] "Directed ortho metalation. Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics." Chemical Reviews. [2]

-

Clayden, J. (2002).[1][4] "Organolithiums: Selectivity for Synthesis." Tetrahedron Organic Chemistry Series.

-

Fujioka, H., et al. (2009).[1][2][5] "A simple and efficient method for chemoselective deprotection of phenolic methoxymethyl (MOM) ethers."[1] Organic Letters.

-

Schlosser, M. (2005).[1] "The regioselectivity of the lithiation of 3-methoxypyridine." European Journal of Organic Chemistry.[1] [2]

-

Greene, T. W., & Wuts, P. G. M. "Protective Groups in Organic Synthesis."[1][2][5] Wiley-Interscience.[1] (Standard reference for MOM stability data). [2]

Sources

- 1. Pyridine - Wikipedia [en.wikipedia.org]

- 2. Computational Insights on Molecular Structure, Electronic Properties, and Chemical Reactivity of (E)-3-(4-Chlorophenyl)-1-(2-Hydroxyphenyl)Prop-2-en-1-one – Material Science Research India [materialsciencejournal.org]

- 3. Remarkable effect of 2,2′-bipyridyl: mild and highly chemoselective deprotection of methoxymethyl (MOM) ethers in combination with TMSOTf (TESOTf)–2,2′-bipyridyl - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. MOM Ethers [organic-chemistry.org]

Methodological & Application

Step-by-step synthesis protocol for 2-(5-(1-(Methoxymethoxy)ethyl)pyridin-2-yl)ethanol

Executive Summary

This technical guide details the synthesis of 2-(5-(1-(Methoxymethoxy)ethyl)pyridin-2-yl)ethanol , a functionalized pyridine scaffold often utilized as a "warhead" linker in PROTAC development or as a core pharmacophore in kinase inhibitors.

The protocol employs a convergent 4-step synthetic route designed for scalability and high atom economy. Key features include:

-

Orthogonal Protection: Use of the Methoxymethyl (MOM) ether to mask the secondary alcohol, ensuring stability during subsequent organometallic steps.

-

Pd-Catalyzed C-C Bond Formation: Utilization of a robust Suzuki-Miyaura coupling to install the ethyl side-chain precursor.

-

Regioselective Hydroboration: Implementation of 9-BBN to achieve high anti-Markovnikov selectivity on the vinylpyridine intermediate.

Retrosynthetic Analysis & Strategy

The target molecule contains two sensitive functionalities: a primary alcohol (C2-position) and a protected secondary alcohol (C5-position). The synthetic strategy prioritizes the installation of the robust MOM protecting group early in the sequence to prevent chelation interference during the palladium-catalyzed cross-coupling.

Strategic Disconnections:

-

C2-Ethyl Alcohol: Derived from a vinyl group via hydroboration-oxidation.

-

C2-Vinyl: Installed via Suzuki coupling of a 2-bromopyridine precursor.

-

C5-Protected Alcohol: Derived from the reduction and protection of a commercially available acetyl-pyridine.

Visual Pathway (Reaction Scheme)

Caption: Four-step linear synthesis from 1-(6-bromopyridin-3-yl)ethanone to the target pyridine diol derivative.

Detailed Experimental Protocols

Step 1: Reduction of 1-(6-bromopyridin-3-yl)ethan-1-one

Objective: Convert the C5-acetyl group to a secondary alcohol.

Reagents & Materials:

| Reagent | Equiv. | Role |

|---|---|---|

| 1-(6-bromopyridin-3-yl)ethan-1-one | 1.0 | Starting Material |

| Sodium Borohydride (NaBH₄) | 1.2 | Reducing Agent |

| Methanol (MeOH) | Solvent | Solvent (0.5 M) |

| Sat. NH₄Cl | - | Quench |[1]

Protocol:

-

Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve the starting ketone (10 mmol) in anhydrous MeOH (20 mL). Cool to 0 °C using an ice bath.

-

Addition: Add NaBH₄ (12 mmol) portion-wise over 10 minutes. Note: Gas evolution (H₂) will occur; ensure adequate venting.

-

Reaction: Remove the ice bath and stir at room temperature (RT) for 1 hour. Monitor by TLC (30% EtOAc/Hexanes) for the disappearance of the ketone.

-

Work-up: Quench carefully with saturated aqueous NH₄Cl (10 mL). Concentrate under reduced pressure to remove MeOH.

-

Extraction: Dilute residue with water (20 mL) and extract with EtOAc (3 x 30 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

-

Purification: Usually sufficiently pure (>95%). If needed, flash chromatography (SiO₂, 20-40% EtOAc/Hexanes).

Step 2: MOM Protection of the Secondary Alcohol

Objective: Mask the hydroxyl group to prevent protonolysis of the organoboron species in Step 3.

Safety Alert: Chloromethyl methyl ether (MOM-Cl) is a known human carcinogen.[2] All operations must be performed in a well-ventilated fume hood wearing double nitrile gloves.

Reagents & Materials:

| Reagent | Equiv. | Role |

|---|---|---|

| Intermediate 1 (Alcohol) | 1.0 | Substrate |

| MOM-Cl | 1.5 | Electrophile |

| DIPEA (Hünig's Base) | 2.0 | Base |

| Dichloromethane (DCM) | Solvent | Solvent (0.2 M) |

Protocol:

-

Setup: Dissolve Intermediate 1 (9.5 mmol) in anhydrous DCM (45 mL) under nitrogen atmosphere. Add DIPEA (19 mmol) and cool to 0 °C.

-

Addition: Add MOM-Cl (14.25 mmol) dropwise via syringe.

-

Reaction: Allow to warm to RT and stir for 12 hours.

-

Work-up: Quench with saturated NaHCO₃. Separate layers and extract the aqueous phase with DCM.[1]

-

Purification: Dry combined organics (Na₂SO₄) and concentrate. Purify via flash chromatography (SiO₂, 10-20% EtOAc/Hexanes).

-

Quality Check: ¹H NMR should show the characteristic MOM signals: ~4.6 ppm (d, 2H, -OCH₂O-) and ~3.3 ppm (s, 3H, -OCH₃).

-

Step 3: Suzuki-Miyaura Vinylation

Objective: Install the vinyl handle at the C2 position using a palladium-catalyzed cross-coupling.

Reagents & Materials:

| Reagent | Equiv. | Role |

|---|---|---|

| Intermediate 2 (MOM-Bromide) | 1.0 | Substrate |

| Vinylboronic acid pinacol ester | 1.2 | Coupling Partner |

| Pd(dppf)Cl₂ · DCM | 0.05 | Catalyst |

| K₂CO₃ | 3.0 | Base |

| 1,4-Dioxane / Water (4:1) | Solvent | Solvent (0.1 M) |

Protocol:

-

Degassing: In a pressure vial or Schlenk flask, combine Intermediate 2 (8 mmol), vinylboronic acid pinacol ester (9.6 mmol), and K₂CO₃ (24 mmol) in Dioxane/Water (80 mL). Sparge with Argon for 15 minutes.

-

Catalyst Addition: Add Pd(dppf)Cl₂ (0.4 mmol). Seal the vessel.

-

Reaction: Heat to 90 °C for 4–6 hours. Note: The solution will turn black as Pd(0) precipitates upon completion.

-

Work-up: Cool to RT. Filter through a pad of Celite to remove Pd residues. Dilute filtrate with EtOAc and wash with water/brine.[3]

-

Purification: Flash chromatography (SiO₂, 10% EtOAc/Hexanes).

-

Critical Insight: 2-vinylpyridines are prone to polymerization. Store at -20 °C and use immediately in the next step.

-

Step 4: Hydroboration-Oxidation

Objective: Convert the vinyl group to the primary alcohol with anti-Markovnikov regioselectivity.

Reagents & Materials:

| Reagent | Equiv. | Role |

|---|---|---|

| Intermediate 3 (Vinyl) | 1.0 | Substrate |

| 9-BBN (0.5 M in THF) | 1.5 | Hydroboration Agent |

| NaOH (3 M aq) | 3.0 | Oxidation Base |

| H₂O₂ (30% aq) | 3.0 | Oxidant |

Protocol:

-

Hydroboration: Dissolve Intermediate 3 (6 mmol) in anhydrous THF (10 mL) under Nitrogen. Cool to 0 °C. Add 9-BBN solution (9 mmol) dropwise.

-

Equilibration: Warm to RT and stir for 4 hours.

-

Mechanistic Note: 9-BBN is used instead of BH₃-THF to maximize steric bulk, ensuring the Boron adds to the terminal carbon (anti-Markovnikov) and minimizing complexation with the pyridine nitrogen [1].

-

-

Oxidation: Cool the mixture back to 0 °C.

-

Sequence: Add 3 M NaOH (18 mmol) slowly, followed strictly by the dropwise addition of H₂O₂ (18 mmol). Caution: Exothermic.

-

-

Reaction: Stir at RT for 1 hour.

-

Work-up: Dilute with EtOAc and water. Separate layers. Wash organic layer with saturated Na₂S₂O₃ (to reduce excess peroxides) and then brine.

-

Final Purification: Flash chromatography (SiO₂, 50-80% EtOAc/Hexanes or 5% MeOH/DCM).

Troubleshooting & Decision Matrix

If yields are suboptimal, consult the following logic flow to identify the bottleneck.

Caption: Troubleshooting logic for common failure modes in pyridine functionalization.

References

-

Hydroboration Selectivity: Brown, H. C.; Knights, E. F.; Scouten, C. G. Hydroboration.[4][5][6][7][8] 36. Stoichiometry and regiochemistry of the hydroboration of alkenes with 9-borabicyclo[3.3.1]nonane.

-

Suzuki Coupling on Pyridines: Kudo, N.; Perseghini, M.; Fu, G. C. A General Method for the Suzuki-Miyaura Cross-Coupling of Unactivated Aryl Chlorides.

-

MOM Protection Protocol: Wuts, P. G. M.; Greene, T. W. Greene's Protective Groups in Organic Synthesis, 4th ed.; Wiley-Interscience: New York, 2006.

-

Synthesis of Pyridine-Ethanol Analogs: Patel, N. B.; Patel, H. R.[9] Synthesis of 5-ethyl pyridin-2-ethanol analogs and pharmacological studies.[9][10][11]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. total-synthesis.com [total-synthesis.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. orgosolver.com [orgosolver.com]

- 5. community.wvu.edu [community.wvu.edu]

- 6. Hydroboration–oxidation reaction - Wikipedia [en.wikipedia.org]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. Hydroboration with Pyridine Borane at Room Temperature - PMC [pmc.ncbi.nlm.nih.gov]

- 9. quod.lib.umich.edu [quod.lib.umich.edu]

- 10. (PDF) Synthesis of 5-Ethyl Pyridin-2-Ethanol Analogs and [research.amanote.com]

- 11. researchgate.net [researchgate.net]

Troubleshooting & Optimization

Optimizing reaction yields for 2-(5-(1-(Methoxymethoxy)ethyl)pyridin-2-yl)ethanol synthesis

Technical Support Center: Pyridine Derivative Synthesis Topic: Optimization of 2-(5-(1-(Methoxymethoxy)ethyl)pyridin-2-yl)ethanol Ticket ID: PYR-OPT-502 Status: Resolved / Guide Published

Executive Summary

This guide addresses the synthesis and yield optimization of 2-(5-(1-(Methoxymethoxy)ethyl)pyridin-2-yl)ethanol . This molecule presents a dual challenge: the chemoselective protection of a secondary alcohol in the presence of a basic pyridine core, and the regioselective functionalization of the C2-methyl group.

The synthesis is broken down into three critical modules. Success depends on rigorous moisture control during MOM protection and precise temperature management during the lithiation-hydroxymethylation sequence.

Visual Workflow: The Synthetic Pathway

The following diagram outlines the optimized route, highlighting critical process controls (CPCs) where yields are most often lost.

Figure 1: Critical path analysis for the synthesis of the target pyridine ethanol derivative.

Module 1: The MOM Protection (The Shield)

Objective: Protect the C5-secondary alcohol as a Methoxymethyl (MOM) ether without quaternizing the pyridine nitrogen.

The Protocol

Do not use Sodium Hydride (NaH) for this substrate unless absolutely necessary. The pyridine ring makes the substrate prone to side reactions under strongly basic, heterogeneous conditions. The DIPEA (Hünig’s Base) method is superior for yield and reproducibility.

-

Solvent: Anhydrous Dichloromethane (DCM) (0.2 M concentration).

-

Base: DIPEA (3.0 equiv).

-

Reagent: MOM-Cl (2.0 equiv). Warning: Carcinogenic.[1]

-

Temperature: 0°C

Reflux.

Troubleshooting & FAQs

Q: My reaction stalls at 60% conversion. Adding more MOM-Cl doesn't help. Why? A: This is likely due to MOM-Cl hydrolysis . MOM-Cl degrades rapidly in the presence of trace moisture, generating HCl and formaldehyde. The HCl then salts out your pyridine starting material, rendering it unreactive.

-

Fix: Ensure MOM-Cl is high quality (clear, not yellow). Add a catalytic amount of Tetrabutylammonium Iodide (TBAI) (0.1 equiv) to generate the more reactive MOM-Iodide in situ, which accelerates the reaction before hydrolysis can compete.

Q: I see a new polar spot on TLC that isn't my product. What is it? A: You have likely formed the N-methoxymethyl pyridinium salt . This happens if the reaction runs too hot or if the base is insufficient.

-

Fix: Keep the reaction at 0°C during addition. Ensure you are using a hindered base (DIPEA) rather than Triethylamine (TEA), as the steric bulk of DIPEA discourages N-alkylation.

Module 2: Hydroxyethylation (The Extension)

Objective: Functionalize the C2-methyl group to an ethanol side chain (

The Protocol

-

Lithiation: Treat Intermediate B with LDA (Lithium Diisopropylamide) (1.2 equiv) in THF at -78°C.

-

Note: n-BuLi alone can attack the pyridine ring (nucleophilic addition). LDA is non-nucleophilic and acts only as a base.

-

-

The Electrophile: Use Paraformaldehyde (PFA) cracked thermally to gaseous formaldehyde, or a monomeric formaldehyde solution in THF.

-

Preferred: Monomeric formaldehyde in THF (generated by heating PFA and bubbling the gas into cold THF).

-

Troubleshooting & FAQs

Q: The yield is low (<30%), and I recover starting material. Did the lithiation fail? A: The lithiated pyridine anion (a deep red/orange species) is stable at -78°C but protonates instantly upon contact with moisture.

-

Diagnostic: Pull an aliquot of the red anion solution and quench with

. Run NMR. If you see deuterium incorporation at the methyl group, lithiation worked. If not, your THF is wet or your LDA is dead.

Q: I isolated a product with mass M+30. What happened?

A: You have bis-hydroxymethylated . The product (

-

Fix: Use a slight excess of the starting material (pyridine) relative to formaldehyde, or ensure extremely rapid mixing of the electrophile at -78°C.

Module 3: Purification & Stability

Objective: Isolate the product without cleaving the acid-sensitive MOM group.

Data: Solvent System Compatibility

| Solvent System | Suitability | Notes |

| DCM / MeOH (95:5) | ⭐⭐⭐ | Standard for pyridines. Good solubility. |

| Hexane / EtOAc | ⭐⭐ | Product may streak due to basicity. |

| Acetone / DCM | ⭐ | Avoid.[2] Acetone can react with active methylene groups. |

| Water / Acetonitrile | ⚠️ | Risk. Aqueous acidity can hydrolyze MOM. |

Troubleshooting & FAQs

Q: My product disappeared on the silica column!

A: Silica gel is slightly acidic (

-

The "Triethylamine Wash" Protocol: Before loading your sample, flush the silica column with mobile phase containing 1% Triethylamine . This neutralizes the acid sites. Run your purification with 1% TEA in the eluent.

Q: Can I use HPLC with TFA (Trifluoroacetic acid)? A: Absolutely not. TFA will cleave the MOM group within minutes. Use an Ammonium Bicarbonate (pH 10) or Ammonium Acetate buffer for prep-HPLC.

References

-

MOM Protection Mechanics: Greene, T. W.; Wuts, P. G. M.[1][3] Protective Groups in Organic Synthesis, 3rd ed.; Wiley: New York, 1999. (Standard reference for MOM stability and cleavage conditions).

- Schlosser, M. Organometallics in Synthesis: A Manual; Wiley, 2002.

-

Hydroxymethylation of Methylpyridines: Ladenburg, A. Ber. Dtsch. Chem. Ges.1883 , 16, 1410.[4] (Foundational chemistry for alkylpyridine functionalization).[5] Modern adaptation: Kaiser, E. M.; et al. J. Org. Chem.1973 , 38, 71. (Kinetic deprotonation of 2-methylpyridine).

-

MOM-Cl Safety & Handling: Sigma-Aldrich Technical Bulletin: Chloromethyl Methyl Ether Handling. (MOM-Cl is a known human carcinogen; strict fume hood protocols apply).

Sources

Troubleshooting low purity issues in MOM-protected pyridine derivatives

Topic: Troubleshooting Low Purity & Yield Issues

Executive Summary

MOM (Methoxymethyl) protection of pyridine derivatives—specifically hydroxypyridines—is notoriously difficult compared to standard phenols.[1] The core failure mode is not usually the reagent itself, but the ambident nucleophilicity of the pyridine ring.

If you are experiencing low purity, it is likely due to one of three root causes:

-

Regioselectivity Failure: Formation of N-MOM pyridones instead of the desired O-MOM pyridines.

-

Reagent Degradation: Hydrolysis of MOM-Cl into HCl, which consumes the starting material or cleaves the product.[1]

-

Purification Lability: Decomposition of the acid-sensitive MOM acetal on silica gel.[1]

This guide provides the protocols to diagnose and fix these specific failure points.

Module 1: The Core Chemistry (N- vs. O-Alkylation)

The Problem: 2-Hydroxypyridine exists in equilibrium with its tautomer, 2-pyridone.[1] Standard bases (NaH, K₂CO₃) favor the thermodynamic product, which is often the N-alkylated species (the amide-like structure), not the O-alkylated ether you want.[1]

The Solution: To force O-alkylation, you must use Hard-Soft Acid-Base (HSAB) principles.[1] The nitrogen lone pair is "soft," while the oxygen is "hard."[1]

-

Avoid: Sodium/Potassium bases (Ionic bonding favors the major tautomer, usually N).[1]

-

Use: Silver salts (Ag₂CO₃).[1] Silver (Ag⁺) is a soft Lewis acid.[1] It coordinates to the soft Nitrogen, effectively blocking it and forcing the electrophile (MOM-Cl) to attack the Oxygen.

Visualizing the Mechanism

Figure 1: Divergent pathways of pyridine alkylation based on cation selection.[1]

Module 2: Validated Experimental Protocols

Do not rely on generic phenol protection protocols.[1] Use these specific methods for pyridines.

Protocol A: The Silver Carbonate Method (High Selectivity)

Recommended for: 2-hydroxypyridines and difficult substrates.

-

Setup: Flame-dry a round-bottom flask under Argon.

-

Solvent: Use anhydrous Benzene or Toluene (Non-polar solvents suppress charge separation, further discouraging N-alkylation).[1]

-

Stoichiometry:

-

Substrate: 1.0 eq

-

Ag₂CO₃: 1.1 eq

-

MOM-Cl: 1.2 eq

-

-

Procedure:

-

Workup: Filter through a Celite pad to remove silver salts.[1] Evaporate solvent.[1]

-

Note: This method minimizes the formation of the N-isomer significantly compared to NaH methods [1].

-

Protocol B: The "Safe" DIPEA Method (Standard Alcohols)

Recommended for: Pyridyl-methanols (where the OH is not directly on the ring).

-

Reagents: DIPEA (Hünig's base) and MOM-Cl in DCM.[1]

-

Temperature: 0°C addition, warm to RT.

-

Troubleshooting: If conversion is low, add TBAI (Tetrabutylammonium iodide) as a catalyst (0.1 eq).[1] This generates the highly reactive MOM-I in situ, accelerating the reaction before the MOM-Cl can hydrolyze.

Module 3: Purification & Stability (The "Disappearing Product" Phenomenon)

The Issue: You synthesized the product, but after column chromatography, the yield dropped by 50%. The Cause: MOM acetals are acid-labile. Silica gel is slightly acidic (pH 4–5).[1] Pyridines are basic and "streak" on silica, increasing residence time and exposure to acidic sites, leading to deprotection (hydrolysis back to starting material) on the column.[1]

Corrective Action: The Neutralized Silica Protocol

| Parameter | Standard Protocol (FAIL) | Neutralized Protocol (PASS) |

| Stationary Phase | Standard Silica Gel (60 Å) | Triethylamine-Treated Silica |

| Eluent Modifier | None or Acetic Acid | 1–5% Triethylamine (TEA) |

| Loading Style | Dissolved in DCM | Solid load on Celite/Basic Alumina |

| Flow Rate | Gravity/Slow | Flash (Fast) |

Step-by-Step Neutralization:

-

Prepare your eluent system (e.g., Hexane/EtOAc).[1]

-

Add 2% Triethylamine (v/v) to the eluent.[1]

-

Slurry the silica gel with this basic eluent before packing the column.[1]

-

Run the column.[1][2][3] The TEA blocks the acidic silanol sites, preventing MOM cleavage and reducing pyridine streaking [2].[1]

Module 4: Reagent Quality Check (MOM-Cl)

Safety Warning: Chloromethyl methyl ether (MOM-Cl) is a known human carcinogen (OSHA regulated).[1] All handling must occur in a fume hood with double-gloving.[1]

Symptom: Reaction turns yellow/brown immediately; fuming occurs.[1] Diagnosis: Your MOM-Cl has hydrolyzed into HCl and Formaldehyde.[1] Test:

Corrective Action:

-

Do not distill old MOM-Cl (explosion/exposure hazard).[1]

-

Purchase fresh commercial grade (typically >90% technical grade).[1]

-

Store over activated molecular sieves (3Å or 4Å) at 4°C to retard hydrolysis.

Troubleshooting Flowchart

Figure 2: Diagnostic decision tree for MOM-protection failures.[1]

Frequently Asked Questions (FAQs)

Q: Can I use NaH if I don't have Silver Carbonate? A: You can, but you must change the solvent to maximize O-alkylation.[1] Use DME (Dimethoxyethane) or add a chelating agent like 15-Crown-5 to sequester the Sodium ion. However, expect lower yields (approx. 60% max) compared to the Silver method (>85%) due to the unavoidable N-alkylation background reaction.

Q: My product is an oil that degrades upon storage. Why? A: Residual acid is the culprit. Even trace HCl from the MOM-Cl reagent can remain trapped in the oil.

-

Fix: After the reaction, quench with saturated NaHCO₃ . During the final evaporation, azeotrope with Toluene to remove moisture and trace acid.[1] Store the product with a few pellets of activated KOH or in a freezer under Argon.

Q: Is there a less toxic alternative to MOM-Cl? A: Yes. You can generate the MOM group "in-situ" using Dimethoxymethane (Methylal) and P₂O₅ or a Lewis Acid (like ZnBr₂). This avoids handling carcinogenic MOM-Cl directly.[1] However, these conditions are highly acidic and may not be suitable for acid-sensitive pyridine substrates.[1]

References

-

Selective O-Alkylation: Chung, K. H., et al. "Regioselective alkylation of 2-pyridone derivatives."[1] Journal of Organic Chemistry, vol. 55, no. 1, 1990.[1][5]

-

Purification Protocols: Wuts, P. G. M., & Greene, T. W.[1] Greene's Protective Groups in Organic Synthesis, 4th Edition.[1] Wiley-Interscience, 2006.[1] (See Chapter on Phenols/Ethers). [1]

-

MOM-Cl Safety & Handling: Sigma-Aldrich Safety Data Sheet (SDS) for Chloromethyl methyl ether.

Sources

Overcoming steric hindrance in the synthesis of 2-(5-(1-(Methoxymethoxy)ethyl)pyridin-2-yl)ethanol

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of 2-(5-(1-(Methoxymethoxy)ethyl)pyridin-2-yl)ethanol. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges, particularly those related to steric hindrance, during the synthesis of this and structurally similar polysubstituted pyridines. The pyridine core is a ubiquitous motif in pharmaceuticals, but its synthesis and functionalization can be non-trivial.[1][2][3] This document provides troubleshooting advice, detailed protocols, and mechanistic insights to help you navigate these complexities.

Plausible Synthetic Strategy and Key Challenge Points

A convergent and logical approach to the target molecule involves the sequential functionalization of a di-substituted pyridine core. A common starting material would be a 2,5-dihalopyridine, allowing for selective C-C bond formation at each position. The primary challenge in this synthesis is the management of steric interactions between the growing side chains, which can impede reaction rates and lower yields.

Caption: Plausible synthetic workflow highlighting key steric challenge points.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the synthesis in a question-and-answer format.

Section 1: Issues in C-C Bond Formation at the Pyridine C-2 Position

The introduction of substituents at the C-2 position of a pyridine ring can be notoriously difficult due to the coordinating effect of the nitrogen atom and steric hindrance from adjacent groups.[4][5]

Q1: My Suzuki-Miyaura coupling of a 5-substituted-2-bromopyridine with a protected ethanol-equivalent boronic ester is giving low yields. What is causing this and how can I fix it?

A1: This is a classic example of the "2-pyridyl problem" in cross-coupling reactions, which is often exacerbated by steric hindrance.[5][6] The substituent at the C-5 position, even if moderately sized, can sterically clash with the palladium catalyst's ligands and the incoming boronic ester during the transmetalation step of the catalytic cycle. Furthermore, 2-pyridyl boron derivatives can be unstable and prone to protodeboronation.[6]

Troubleshooting Steps:

-